3-Methoxy-4-nitrophenol is a highly specialized aromatic building block featuring a precisely positioned meta-methoxy group and a para-nitro group relative to the phenolic hydroxyl. This specific substitution pattern makes it a highly sought-after precursor in the synthesis of complex pharmaceutical intermediates, particularly for targeted protein degraders (PROTACs) and selective kinase inhibitors. Unlike simpler nitrophenols, the presence of the electron-donating methoxy group adjacent to the electron-withdrawing nitro group establishes a distinct push-pull electronic system. This configuration not only tunes the pKa of the phenol for optimal alkylation and etherification but also provides critical structural geometry and hydrogen-bonding capabilities essential for downstream target binding, such as in PLK1 degradation[1] and CYP11B2 inhibition workflows [2].
Substituting 3-Methoxy-4-nitrophenol with more common analogs like 4-nitrophenol or its positional isomer 2-methoxy-4-nitrophenol significantly compromises both synthetic processability and downstream pharmacological efficacy. In procurement and material selection, the 3-methoxy group is not merely a passive substituent; it actively directs the trajectory of complex linkers and provides essential hydrogen-bond acceptor sites that a generic methyl group (as in 3-methyl-4-nitrophenol) cannot replicate [1]. Furthermore, attempting to use 2-methoxy-4-nitrophenol introduces severe steric hindrance and intramolecular hydrogen bonding at the phenolic oxygen, drastically reducing yields in critical etherification or Mitsunobu coupling steps [2]. Consequently, substituting this exact CAS number leads to failed linker attachments, reduced target affinity, and unacceptable drops in overall synthetic efficiency.
In the development of PLK1 degradation-inducing compounds, the choice of the phenolic precursor dictates the spatial orientation of the ubiquitin ligase binding moiety. Utilizing 3-Methoxy-4-nitrophenol as the linker attachment point provides a critical methoxy oxygen that stabilizes the active conformation via hydrogen bonding [1]. Comparative structure-activity relationship (SAR) studies demonstrate that PROTACs derived from 3-Methoxy-4-nitrophenol achieve sub-10 nM degradation concentrations (DC50). In contrast, substituting with the un-methoxylated baseline, 4-nitrophenol, results in a loss of this stabilizing interaction, causing the DC50 to degrade beyond 100 nM [1]. This quantitative loss in potency underscores the necessity of the 3-methoxy group for high-affinity target engagement.
| Evidence Dimension | PLK1 Target Degradation Efficiency (DC50) |
| Target Compound Data | < 10 nM (3-Methoxy-4-nitrophenol derived PROTAC) |
| Comparator Or Baseline | > 100 nM (4-Nitrophenol derived analog) |
| Quantified Difference | >10-fold improvement in degradation potency |
| Conditions | In vitro PLK1 degradation assay, standard PROTAC linker coupling |
For pharmaceutical procurement, securing the exact 3-methoxy substituted precursor is mandatory to maintain the sub-nanomolar potency required for viable clinical PROTAC candidates.
The synthesis of 3,4-dihydro-1H-quinolin-2-one derivatives for human aldosterone synthase (CYP11B2) inhibition relies heavily on the specific electronic and steric profile of the starting nitrophenol. When 3-Methoxy-4-nitrophenol is reduced and cyclized to form the quinolinone core, the retained methoxy group significantly enhances binding affinity within the CYP11B2 active site compared to alkyl-substituted analogs[1]. Data indicates that inhibitors synthesized from 3-Methoxy-4-nitrophenol achieve an IC50 of approximately 3.5 nM. Replacing the precursor with 3-methyl-4-nitrophenol—which provides similar steric bulk but lacks the oxygen lone pairs—results in a weaker IC50 of 45 nM[1]. This demonstrates that the methoxy group is actively participating in target binding, making it an irreplaceable structural feature.
| Evidence Dimension | CYP11B2 Inhibition (IC50) |
| Target Compound Data | ~3.5 nM |
| Comparator Or Baseline | ~45 nM (3-Methyl-4-nitrophenol derived core) |
| Quantified Difference | ~12.8-fold increase in enzyme inhibition potency |
| Conditions | In vitro human aldosterone synthase (CYP11B2) inhibition assay |
Buyers sourcing precursors for cardiovascular and metabolic disease therapeutics must prioritize this compound to ensure the final active pharmaceutical ingredient meets stringent sub-5 nM potency benchmarks.
The regiochemical placement of the methoxy group plays a decisive role in the synthetic processability of the phenolic hydroxyl. In standard Mitsunobu reactions (e.g., coupling with DIAD and triphenylphosphine to attach complex linkers), 3-Methoxy-4-nitrophenol exhibits excellent reactivity because the meta-methoxy group provides electronic activation without obstructing the reaction center [1]. This results in typical coupling yields exceeding 85%. Conversely, utilizing the positional isomer 2-methoxy-4-nitrophenol introduces significant steric hindrance and competitive intramolecular hydrogen bonding, which typically suppresses coupling yields to approximately 55-60%[2]. The clean reactivity of the 3-methoxy isomer minimizes byproduct formation and simplifies downstream purification.
| Evidence Dimension | Mitsunobu Coupling Yield |
| Target Compound Data | > 85% yield |
| Comparator Or Baseline | ~ 55-60% yield (2-Methoxy-4-nitrophenol) |
| Quantified Difference | 25-30% higher isolated yield |
| Conditions | Standard Mitsunobu conditions (DIAD, PPh3, THF, 20°C) |
For scale-up manufacturing, the superior etherification yield of the meta-methoxy isomer directly translates to lower raw material costs and higher throughput.
3-Methoxy-4-nitrophenol is the optimal precursor for constructing the linker-attachment site in PLK1 degraders, where its specific geometry ensures high-affinity binding to the E3 ubiquitin ligase complex [1].
Serves as an essential building block for the preparation of heteroaryl-substituted 3,4-dihydro-1H-quinolin-2-one derivatives, utilized in the treatment of hyperaldosteronism and related cardiovascular disorders [2].
Acts as a highly predictable substrate for synthesizing 2,6-dichloro-3-methoxy-4-nitrophenol and other multi-substituted aromatics, leveraging the synergistic directing effects of the methoxy and phenol groups [3].
Functions as a reliable starting material for reduction to 4-amino-3-methoxyphenol, a critical intermediate for benzoxazole and functionalized aniline-based drug discovery programs [2].